Karenitecin
Overview
Description
Cositecan, also known as Karenitecin, is a novel camptothecin derivative. It is a small molecule with the chemical formula
C25H28N2O4Si
. This compound has been developed for its superior oral bioavailability and increased lactone stability, making it a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication .Preparation Methods
Synthetic Routes and Reaction Conditions
Cositecan is synthesized through a semi-synthetic route starting from camptothecin, a natural product derived from the Camptotheca acuminata tree. The synthesis involves multiple steps, including the introduction of a silicon-containing group to enhance its lipophilicity and stability. Key steps include:
Protection of the hydroxyl groups: on camptothecin.
Introduction of the trimethylsilyl group: through a silylation reaction.
Deprotection: to yield the final product, Cositecan.
Industrial Production Methods
Industrial production of Cositecan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pH, and solvent choice. The final product is purified using techniques like crystallization and chromatography to ensure high purity suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Cositecan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the silicon-containing group, can lead to the formation of analogs with varied properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of Cositecan with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Cositecan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of silicon-containing groups on the stability and reactivity of camptothecin derivatives.
Biology: Investigated for its interactions with DNA and topoisomerase I, providing insights into the mechanisms of DNA replication and repair.
Medicine: Primarily researched for its anti-cancer properties. .
Industry: Its stability and bioavailability make it a candidate for developing new pharmaceutical formulations.
Mechanism of Action
Cositecan exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Cositecan prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Cositecan is compared with other camptothecin derivatives such as:
- Topotecan
- Irinotecan
- SN-38
Uniqueness
This modification improves its oral bioavailability and reduces its susceptibility to hydrolysis, making it more effective than other camptothecin derivatives .
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-(2-trimethylsilylethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POADTFBBIXOWFJ-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174340 | |
Record name | Cositecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
BNP1350, 7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin, is a novel semi-synthetic, highly lipophilic, silicon-containing camptothecin and an inhibitor of topoisomerase I. It has been supercomputer engineered for superior oral bioavailability, superior lactone stability, broad anti-tumor activity, increased potency and insensitivity to Pgp/MRP/LRP drug resistance. | |
Record name | Cositecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
203923-89-1 | |
Record name | Cositecan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203923891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cositecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cositecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COSITECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R60NVC41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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